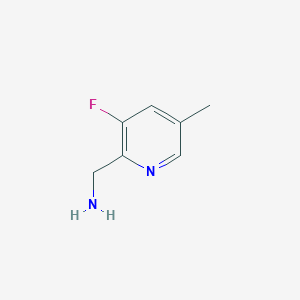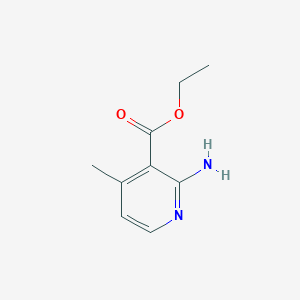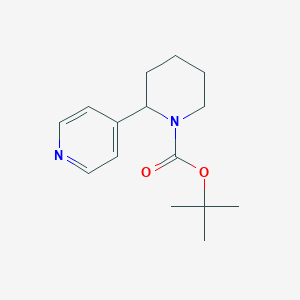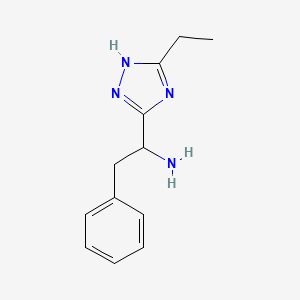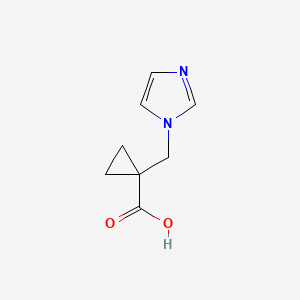
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H10N2O2 It is characterized by the presence of an imidazole ring attached to a cyclopropane carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid typically involves the reaction of imidazole with cyclopropanecarboxylic acid derivatives. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
- 1-(1H-imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid methyl ester
Uniqueness
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is unique due to its combination of an imidazole ring and a cyclopropane carboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
1-(imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c11-7(12)8(1-2-8)5-10-4-3-9-6-10/h3-4,6H,1-2,5H2,(H,11,12) |
InChI-Schlüssel |
HPXJEMDSJYIVRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN2C=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


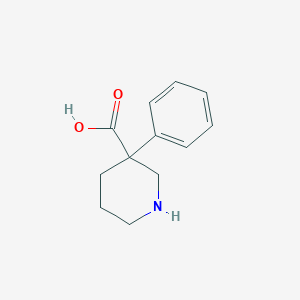
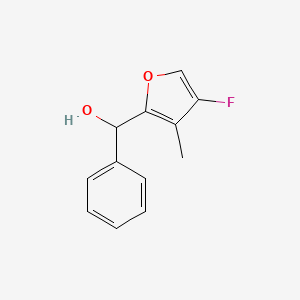
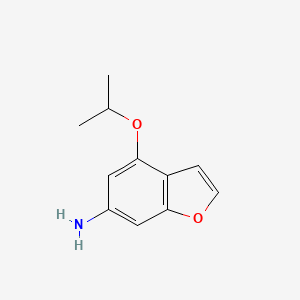
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
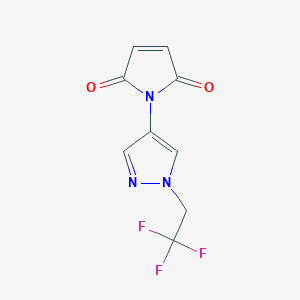
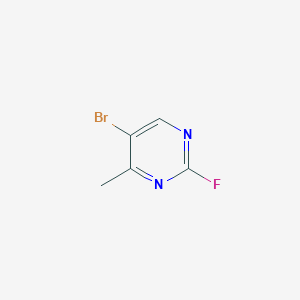
![5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B15059267.png)
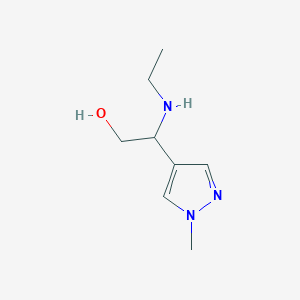
![4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B15059288.png)
